molecular formula C5H7B B1654496 1,3-Butadiene, 2-(bromomethyl)- CAS No. 23691-13-6

1,3-Butadiene, 2-(bromomethyl)-

Cat. No. B1654496
CAS RN: 23691-13-6
M. Wt: 147.01 g/mol
InChI Key: KWEFLUDPRLSSTJ-UHFFFAOYSA-N
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Description

“1,3-Butadiene, 2-(bromomethyl)-” is a chemical compound with the molecular formula C5H7Br . It is a derivative of 1,3-butadiene, which is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber .


Synthesis Analysis

The synthesis of 2-bromomethyl-1,3-butadiene can be achieved by adding bromine dropwise to isoprene in a dry ice/acetone bath maintained below -20°C . This process results in the formation of 1,4-dibromo-2-methyl-2-butene with a yield of 100% .


Molecular Structure Analysis

The molecular structure of “1,3-Butadiene, 2-(bromomethyl)-” consists of a butadiene backbone with a bromomethyl group attached to the second carbon . The average mass of the molecule is 147.013 Da, and the monoisotopic mass is 145.973099 Da .


Chemical Reactions Analysis

The bromine atom in “1,3-Butadiene, 2-(bromomethyl)-” can participate in various substitution reactions. Additionally, the conjugated diene can undergo Diels-Alder reactions to form cyclic compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Butadiene, 2-(bromomethyl)-” include a density of 1.3±0.1 g/cm³, a boiling point of 132.7±9.0 °C at 760 mmHg, and a vapor pressure of 10.7±0.2 mmHg at 25°C . The compound also has a molar refractivity of 32.2±0

properties

IUPAC Name

2-(bromomethyl)buta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-3-5(2)4-6/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEFLUDPRLSSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066924
Record name 1,3-Butadiene, 2-(bromomethyl)-
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Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Butadiene, 2-(bromomethyl)-

CAS RN

23691-13-6
Record name 2-(Bromomethyl)-1,3-butadiene
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Record name 1,3-Butadiene, 2-(bromomethyl)-
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Record name 1,3-Butadiene, 2-(bromomethyl)-
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Record name 1,3-Butadiene, 2-(bromomethyl)-
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Record name 2-(bromomethyl)buta-1,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions involving 1,3-Butadiene, 2-(bromomethyl)- as a reagent?

A1: 1,3-Butadiene, 2-(bromomethyl)- is a versatile building block in organic synthesis. It participates readily in nucleophilic substitution reactions, with the bromine atom being easily displaced by various nucleophiles. This allows for the introduction of the isoprenyl unit into a wide range of molecules. For instance, it can be reacted with the sodium salts of phenols to yield isoprenyl ethers, which can further undergo intramolecular Diels-Alder reactions to form complex cyclic structures like twistane derivatives []. Additionally, it can be used in indium-mediated reactions with aldehydes and ketones to generate isoprenylated products [].

Q2: The provided abstracts mention the synthesis of "twistane derivatives." Can you elaborate on the significance of these compounds and the role of 1,3-Butadiene, 2-(bromomethyl)- in their synthesis?

A2: Twistane derivatives are polycyclic hydrocarbons with unique caged structures. Their rigid and highly symmetrical frameworks make them intriguing targets for various applications, including potential use in pharmaceutical research and material science. 1,3-Butadiene, 2-(bromomethyl)- plays a crucial role in a specific synthetic route to twistane derivatives. As demonstrated in the research [], alkylation of phenolic compounds with 1,3-Butadiene, 2-(bromomethyl)-, followed by a thermal intramolecular Diels-Alder reaction, can afford twistane derivatives. This approach highlights the compound's utility in constructing complex molecules with potential applications in various fields.

Q3: The abstract mentions using 1,3-Butadiene, 2-(bromomethyl)- in the synthesis of polymers. What specific type of polymers are synthesized, and what are their potential advantages?

A3: 1,3-Butadiene, 2-(bromomethyl)- can be used as a precursor to synthesize bisdienes, which can further react with bismaleimides via Diels-Alder reactions to produce polyimides []. Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the diene moiety derived from 1,3-Butadiene, 2-(bromomethyl)- into the polymer backbone could potentially impart flexibility to the resulting polyimides while maintaining their desirable properties. This combination of characteristics makes them attractive for applications requiring durability and high-temperature performance, such as in aerospace, electronics, and other demanding industries.

Q4: What are the key factors influencing the polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes, and how do they impact the resulting polymer properties?

A4: The polymerization of 2-[(N, N-dialkylamino)methyl]-1,3-butadienes, synthesized from 1,3-Butadiene, 2-(bromomethyl)-, is significantly influenced by factors like initiator type, initiator concentration, and reaction temperature []. These factors govern the polymerization kinetics and ultimately determine the polymer's microstructure, molecular weight, and glass transition temperature (Tg). For example, using 2,2'-Azobisisobutyronitrile as an initiator at 75°C predominantly yields polymers with 1,4 microstructures, while higher temperatures and different initiators favor 3,4 microstructures. This difference in microstructure directly impacts the polymer's Tg, with 1,4 structures exhibiting higher Tg values compared to 3,4 structures. Understanding these relationships allows for tailoring polymer properties for specific applications by controlling the polymerization conditions.

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